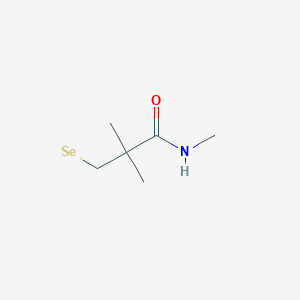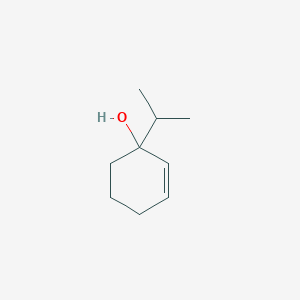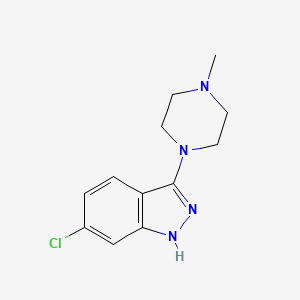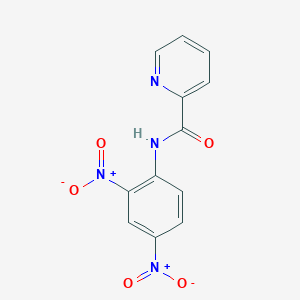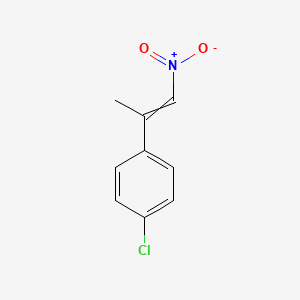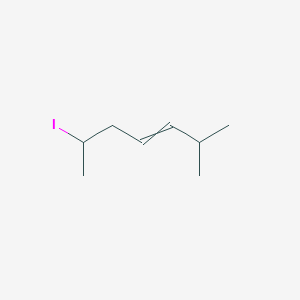
6-Iodo-2-methylhept-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Iodo-2-methylhept-3-ene is an organic compound with the molecular formula C8H15I It is a derivative of heptene, where an iodine atom is attached to the sixth carbon and a methyl group is attached to the second carbon of the heptene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-methylhept-3-ene typically involves the iodination of 2-methylhept-3-ene. One common method is the radical iodination process, where 2-methylhept-3-ene is reacted with iodine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds via a radical mechanism, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Iodo-2-methylhept-3-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Major Products Formed
Substitution: Formation of azides, nitriles, or ethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Aplicaciones Científicas De Investigación
6-Iodo-2-methylhept-3-ene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Iodo-2-methylhept-3-ene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-2-methylheptane
- 6-Bromo-2-methylhept-3-ene
- 6-Chloro-2-methylhept-3-ene
Uniqueness
6-Iodo-2-methylhept-3-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows for diverse reactivity and the potential for various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions due to the weaker carbon-iodine bond .
Propiedades
Número CAS |
110225-53-1 |
|---|---|
Fórmula molecular |
C8H15I |
Peso molecular |
238.11 g/mol |
Nombre IUPAC |
6-iodo-2-methylhept-3-ene |
InChI |
InChI=1S/C8H15I/c1-7(2)5-4-6-8(3)9/h4-5,7-8H,6H2,1-3H3 |
Clave InChI |
QZTKLGBWXDXXBJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CCC(C)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




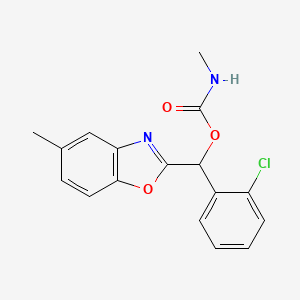
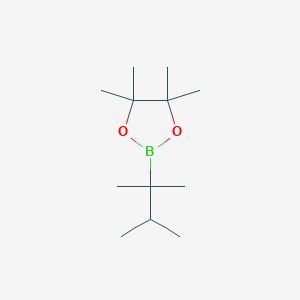
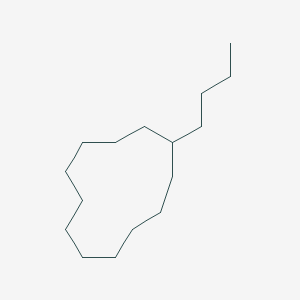

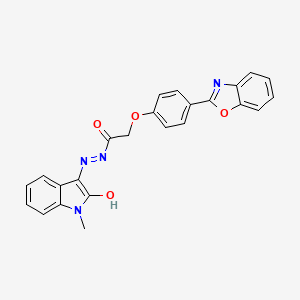
![N,N'-[Methylenedi(4,1-phenylene)]bis(3-aminobenzamide)](/img/structure/B14329981.png)

